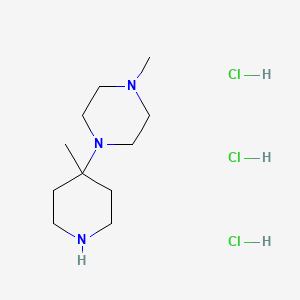

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride is a chemical compound used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents . It is also used both as a reagent and building block in several synthetic applications .

Synthesis Analysis

The synthesis of this compound involves several steps. The exact process can vary depending on the specific synthesis method used .Molecular Structure Analysis

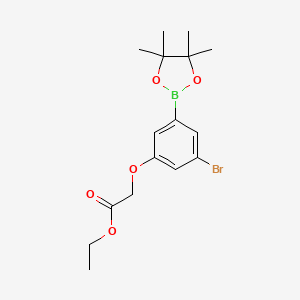

The molecular formula of this compound is C10H22ClN3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. Its reactivity can be influenced by factors such as temperature, pressure, and the presence of other substances .Physical and Chemical Properties Analysis

The molecular weight of this compound is 219.76 g/mol . It is stable under normal temperatures and pressures .Scientific Research Applications

DNA Binding and Staining Applications

Hoechst 33258 and its analogs, including derivatives of N-methyl piperazine, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains in cell biology for chromosomal and nuclear staining, facilitating the analysis of nuclear DNA content values and plant chromosomes. Their unique binding properties also render them useful in drug design and molecular biology research to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, including those related to 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine, undergo extensive metabolism, which includes CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their interactions with various neurotransmitter receptors, highlighting their significance in studying the disposition and metabolism of pharmaceuticals (Caccia, 2007).

Anti-Mycobacterial Applications

Piperazine derivatives exhibit significant anti-mycobacterial activity, showing potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Research into piperazine-based compounds has revealed promising avenues for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic and Drug Discovery

Piperazine derivatives are integral to numerous drugs across various therapeutic categories, including antipsychotic, antihistamine, antidepressant, and anticancer agents. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of resultant molecules, emphasizing the versatility of piperazine as a scaffold in drug discovery (Rathi et al., 2016).

Spiropiperidine Synthesis for Drug Discovery

Spiropiperidines, incorporating piperazine derivatives, are explored for their drug discovery potential, offering insights into three-dimensional chemical space exploration. These compounds are synthesized for various pharmacological applications, underscoring the role of piperazine derivatives in generating novel therapeutic agents (Griggs et al., 2018).

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of wee1 inhibitors , suggesting that it may interact with the Wee1 kinase, a key regulator of cell cycle progression.

Mode of Action

As a reagent in the synthesis of Wee1 inhibitors , it may contribute to the inhibition of Wee1 kinase, thereby promoting cell cycle progression

Biochemical Pathways

Given its use in the synthesis of wee1 inhibitors , it may indirectly influence the cell cycle regulation pathway by inhibiting Wee1 kinase. This could lead to accelerated cell cycle progression and potential downstream effects on cell proliferation and growth.

Result of Action

Its use in the synthesis of wee1 inhibitors suggests that it may contribute to the inhibition of wee1 kinase, potentially leading to accelerated cell cycle progression .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(4-methylpiperidin-4-yl)piperazine trihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the preparation of Wee1 inhibitors, which are antitumor agents . The compound’s interaction with Wee1 kinase, an enzyme involved in cell cycle regulation, highlights its importance in biochemical research. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting Wee1 kinase can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of Wee1 kinase, inhibiting its activity and leading to cell cycle arrest . This inhibition prevents the phosphorylation of cyclin-dependent kinase 1 (CDK1), a crucial step in cell cycle progression. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting Wee1 kinase . At higher doses, toxic or adverse effects may occur, including potential damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of Wee1 kinase affects the cell cycle and metabolic processes associated with cell proliferation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research.

Properties

IUPAC Name |

1-methyl-4-(4-methylpiperidin-4-yl)piperazine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3.3ClH/c1-11(3-5-12-6-4-11)14-9-7-13(2)8-10-14;;;/h12H,3-10H2,1-2H3;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXXPXBSIHHBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCN(CC2)C.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674278 |

Source

|

| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208089-44-4 |

Source

|

| Record name | 1-Methyl-4-(4-methylpiperidin-4-yl)piperazine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)

![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)